molecular formula C10H14N6O3 B1666249 Azddmec CAS No. 87190-79-2

Azddmec

Cat. No.: B1666249
CAS No.: 87190-79-2
M. Wt: 266.26 g/mol
InChI Key: GZSDAHQGNUAEBC-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-5-methylcytidine has several scientific research applications:

    Chemistry: Used as a tool to study nucleoside analogues and their interactions with enzymes.

    Biology: Employed in research on viral replication mechanisms, particularly HIV-1.

    Medicine: Investigated for its potential as an antiviral agent in the treatment of HIV infections.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents.

Mechanism of Action

Target of Action

Azddmec, also known as CS-92, is a potent, selective, and orally active inhibitor of HIV-1 reverse transcriptase and HIV-1 replication . It has been shown to be effective against HIV-1 in human PBM cells and HIV-1-infected human macrophages . Additionally, this compound emerged as a potent inhibitor of hepatitis B virus DNA polymerase .

Mode of Action

This compound interacts with its targets, primarily the HIV-1 reverse transcriptase, to inhibit the replication of the virus. The interaction of the 5’-triphosphate of this compound with HIV-1 reverse transcriptase indicated competitive inhibition . This means that this compound competes with the natural substrate of the enzyme, leading to a decrease in the enzyme’s activity and thus inhibiting the replication of the virus.

Biochemical Pathways

By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, a crucial step in the replication of HIV-1 . Similarly, by inhibiting the hepatitis B virus DNA polymerase, this compound likely disrupts the replication of the hepatitis B virus .

Pharmacokinetics

The pharmacokinetics of this compound were characterized following intravenous and oral administration of the compound to male rhesus monkeys . This compound concentrations in serum declined rapidly in a biexponential fashion with the terminal half-life ranging from 0.5 to 1.3 hr . Renal excretion of unchanged nucleoside and metabolic deamination yielding AZT were the primary routes of this compound clearance . The first-order oral absorption rate constant was 0.53 +/- 0.56 hr-1, and oral bioavailability was 26 +/- 13% . This suggests that the rate of absorption of this compound after oral administration was variable, and oral bioavailability was incomplete .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 and hepatitis B virus replication. By inhibiting key enzymes involved in the replication of these viruses, this compound can effectively reduce the viral load in infected individuals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves multiple steps, starting from the appropriate nucleoside precursors. The key steps include the introduction of the azido group at the 3’ position and the methyl group at the 5’ position. The reaction conditions typically involve the use of azidotrimethylsilane and a suitable base to facilitate the azidation process.

Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxy-5-methylcytidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 3’-Azido-2’,3’-dideoxy-5-methylcytidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Azidation: Azidotrimethylsilane and a base such as triethylamine.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Reduction Products: The primary amine derivative of the compound.

Comparison with Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue with a similar mechanism of action.

    2’,3’-Dideoxyinosine (ddI): A nucleoside analogue used in the treatment of HIV infections.

Uniqueness: 3’-Azido-2’,3’-dideoxy-5-methylcytidine is unique due to its specific structural modifications, which confer enhanced selectivity and potency against HIV-1 reverse transcriptase. Its azido group at the 3’ position and methyl group at the 5’ position distinguish it from other nucleoside analogues, providing a distinct mechanism of action and therapeutic profile.

Properties

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSDAHQGNUAEBC-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236164
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87190-79-2
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azddmec
Reactant of Route 2
Azddmec
Reactant of Route 3
Azddmec
Reactant of Route 4
Azddmec
Reactant of Route 5
Azddmec
Reactant of Route 6
Azddmec
Customer
Q & A

Q1: What is AzddMeC (CS-92) and how does it work?

A1: 3′-Azido-2′,3′-dideoxy-5-methylcytidine, also known as this compound or CS-92 (and sometimes abbreviated as AZ-dCMe), is a nucleoside analog with potent antiviral activity against human immunodeficiency virus (HIV). It exhibits structural similarities to both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). this compound acts by inhibiting the reverse transcriptase enzyme crucial for HIV replication. []

Q2: How does this compound interact with HIV reverse transcriptase?

A2: The 5'-triphosphate form of this compound (this compound-TP) competitively inhibits HIV-1 reverse transcriptase. It exhibits a significantly higher affinity for the enzyme compared to ddCTP, with an inhibition constant (Kis) of 0.0093 μM. [] This interaction disrupts the viral DNA synthesis process, ultimately halting HIV replication. []

Q3: Is this compound effective against both HIV-1 and HIV-2?

A3: Yes, research indicates that this compound demonstrates effectiveness against both HIV-1 and HIV-2 in lymphocytes. []

Q4: How does the antiviral activity of this compound compare to AZT?

A4: While both compounds exhibit anti-HIV activity, in vitro studies suggest that this compound might be less effective than AZT in certain cell lines. This difference is potentially attributed to the poorer conversion of this compound to its active 5'-triphosphate form compared to AZT. []

Q5: What is the mechanism behind this compound's selectivity for HIV?

A5: this compound-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase compared to cellular DNA polymerase alpha, showing a 6000-fold lower concentration needed for similar inhibition. This selectivity profile suggests a promising therapeutic window for targeting HIV replication with minimal impact on host cell processes. []

Q6: How does this compound behave in different animal models?

A6: Pharmacokinetic studies reveal differences in this compound metabolism between rats and rhesus monkeys. While rats do not metabolize this compound to AZT, rhesus monkeys show detectable levels of a metabolite with characteristics similar to AZT. []

Q7: What is the pharmacokinetic profile of this compound?

A7: this compound exhibits a short half-life, ranging from 0.5 to 1.3 hours in rhesus monkeys and around 2.5 hours in rats. [, ] It demonstrates extravascular distribution, and its primary clearance routes include renal excretion of the unchanged drug and metabolic deamination to AZT (in some species). []

Q8: How bioavailable is this compound after oral administration?

A8: Oral bioavailability of this compound is incomplete and somewhat variable. In rhesus monkeys, it reaches approximately 21%. The rate of absorption after oral administration also displays variability. []

Q9: What is the significance of the N4 position in this compound derivatives?

A10: Modifications at the N4 position of this compound significantly impact its anti-HIV activity. Studies show that N4-phenylamino and N4-dimethylamino analogues exhibit potent anti-HIV activity comparable to AZT. [] This highlights the importance of the N4 position in the structure-activity relationship of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.